molecular formula C15H15BrN2O3 B5907275 propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate

propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B5907275
M. Wt: 351.19 g/mol
InChI Key: SHOZHJHFXHOACH-UHFFFAOYSA-N
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Description

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 4-bromophenyl group and at position 1 with a propan-2-yl acetate ester. This compound is hypothesized to serve as a pharmaceutical intermediate or prodrug due to its ester functionality, which may undergo hydrolysis to release the active carboxylic acid metabolite .

Properties

IUPAC Name

propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOZHJHFXHOACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone ring. The final step involves esterification with isopropyl alcohol to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the pyridazinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a, )
  • Core Structure: Pyridazinone ring with a methyl group at position 3 and a 4-(methylthio)benzyl group at position 3.
  • Substituent : Acetamide linked to a 4-bromophenyl group.
  • Key Differences :
    • The target compound has an ester group (propan-2-yl acetate) instead of an acetamide.
    • Lacks the 4-(methylthio)benzyl substituent present in 8a.
  • Synthesis : 8a was synthesized with a low yield (10%), suggesting challenges in introducing the bromophenyl group compared to analogues like 8b (46% yield for 4-iodophenyl derivative) .
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b, )
  • Core Structure: Pyridazinone with a 4-nitrobenzyloxy group at position 3.
  • Substituent : Benzenesulfonamide at position 4.
  • Key Differences :
    • Nitro group (strong electron-withdrawing) vs. bromine (moderate electron-withdrawing).
    • Sulfonamide substituent enhances solubility compared to the ester in the target compound.
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a, )
  • Core Structure: Similar pyridazinone backbone with methyl and 4-(methylthio)benzyl groups.
  • Substituent : Ethyl acetate ester.
  • Key Differences :
    • Ethyl ester vs. propan-2-yl ester in the target compound.
    • Propan-2-yl may confer higher lipophilicity (higher logP) due to branching .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Target Compound ~367.2 ~4.2 Bromophenyl, Propan-2-yl ester
8a () 461.3 ~3.8 Bromophenyl, Acetamide
5b () 425.3 ~1.5 Nitrobenzyl, Sulfonamide
6a () 346.4 ~3.1 Ethyl ester, Methylthio
  • Ester vs. Amide : The propan-2-yl ester in the target compound is more hydrolytically labile than the acetamide in 8a, which may influence metabolic stability .

Computational and Spectroscopic Insights

  • DFT Analysis (): The bromophenyl group’s electron-withdrawing effect polarizes the pyridazinone ring, increasing electrophilicity at position 5. This could enhance reactivity in biological systems or further synthetic modifications.
  • NMR Data () : The 4-bromophenyl substituent in the target compound would exhibit distinct aromatic proton signals (δ ~7.5–7.7 ppm) and a carbon resonance for the brominated carbon at ~125 ppm .

Q & A

Q. What are the optimized synthetic routes for propan-2-yl [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyridazinone core formation followed by functionalization. Key steps include:

  • Cyclocondensation : Hydrazine hydrate with β-keto esters under reflux (ethanol, 2–20 hours) to form the pyridazinone ring .
  • Substitution : Bromophenyl introduction via Ullmann coupling or nucleophilic aromatic substitution, requiring CuI catalysts and elevated temperatures (80–120°C) .
  • Esterification : Propan-2-yl acetate attachment using K₂CO₃ as a base in DMF, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Q. Critical Factors :

  • Solvent : DMF enhances nucleophilicity in esterification , while ethanol optimizes cyclocondensation .
  • Temperature : Higher temperatures (100–120°C) improve substitution kinetics but may degrade heat-sensitive intermediates .
  • Catalysts : TBAB increases reaction efficiency by 30–40% in esterification .

Q. Yield Optimization Table :

StepOptimal ConditionsYield RangeKey Reference
Pyridazinone formationEthanol, reflux, 12 h46–65%
Bromophenyl additionDMF, CuI, 110°C, 24 h55–70%
EsterificationDMF, K₂CO₃, TBAB, 80°C60-85%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • 1H-NMR : Prioritize pyridazinone ring protons (δ 6.8–7.5 ppm for H-4 and H-5) and bromophenyl aromatic signals (δ 7.3–7.6 ppm). The propan-2-yl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 5.0–5.2 ppm (CH) .
  • 13C-NMR : Carbonyl (C=O) at δ 165–170 ppm and pyridazinone ring carbons (δ 110–160 ppm) confirm core structure .
  • IR : Strong C=O stretch at 1680–1720 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 377.02 for C₁₅H₁₄BrN₂O₃) .

Q. Data Interpretation Tips :

  • Batch inconsistencies in 1H-NMR (e.g., δ 7.2–7.5 ppm shifts) may arise from residual solvents or tautomerism; use DMSO-d₆ for uniformity .
  • Compare with analogs: Bromophenyl substituents cause downfield shifts vs. chlorophenyl derivatives .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • MAO-B Inhibition : Use fluorometric assays with kynuramine as substrate; IC₅₀ values <10 μM suggest neuroactive potential .
    • Phosphodiesterase (PDE4) : Radiolabeled cAMP competition assays; structural analogs show 40–60% inhibition at 50 μM .
  • Anti-inflammatory Screening :
    • COX-2 Inhibition : ELISA-based prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells; EC₅₀ >100 μM indicates low toxicity .

Q. Priority Targets :

AssayModel SystemKey Findings (Analogs)Reference
MAO-B InhibitionRat brain homogenate55% inhibition at 10 μM
COX-2 InhibitionRAW 264.7 cells30% PGE₂ reduction at 50 μM

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H-NMR data between synthetic batches of this compound?

Methodological Answer: Contradictions often stem from:

  • Tautomeric Equilibria : Pyridazinone exists in keto-enol forms, altering H-4/H-5 chemical shifts. Use DMSO-d₆ to stabilize the keto form .
  • Residual Solvents : Acetone or DMF traces broaden signals; employ rigorous drying (vacuum, 60°C) and deuterated solvents .
  • Regioisomeric Byproducts : LC-MS/MS (e.g., C18 column, 0.1% formic acid gradient) distinguishes positional isomers via retention time shifts .

Q. Case Study :

  • Batch A (δ 7.25 ppm) vs. Batch B (δ 7.45 ppm): LC-MS revealed 5% regioisomer (3-(3-bromophenyl) contaminant) in Batch B .

Q. What computational modeling strategies are suitable for predicting its enzyme inhibition mechanisms?

Methodological Answer:

  • Docking Studies (AutoDock Vina) :
    • Targets : MAO-B (PDB: 2V5Z) and PDE4 (PDB: 1F0J).
    • Parameters : Lamarckian GA, grid box centered on FAD (MAO-B) or catalytic Zn²⁺ (PDE4) .
  • MD Simulations (GROMACS) :
    • Assess binding stability (RMSD <2.5 Å over 50 ns) and hydrogen-bond persistence with Tyr 398 (MAO-B) .
  • QSAR Models :
    • Train with pyridazinone analogs (n=50) to correlate substituent electronegativity (Hammett σ) with IC₅₀ .

Q. Key Insights :

  • Bromophenyl enhances MAO-B affinity via π-π stacking with Tyr 435, while propan-2-yl ester improves membrane permeability (logP ~2.8) .

Q. What experimental approaches validate hypothesized metabolic stability in lead optimization studies?

Methodological Answer:

  • Microsomal Stability Assay :
    • Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening :
    • Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess IC₅₀ .
  • Metabolite ID :
    • HRMS/MS fragmentation (e.g., loss of propan-2-yl ester [m/z 377 → 291]) identifies hydrolytic degradation .

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